molecular formula C7H9N5O B12995367 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol

2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol

Cat. No.: B12995367
M. Wt: 179.18 g/mol
InChI Key: SHGBMABXYNNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol (CAS 1708179-03-6) is a high-value heterocyclic building block with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol. This compound features a fused pyrazolo[3,4-b]pyrazine core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to interact with a variety of biological targets . The core pyrazolo[3,4-b]pyrazine structure is recognized as a privileged scaffold in drug discovery . Research indicates that derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities. They have been investigated as potential therapeutic agents for their anti-cancer properties, showing promising activity against breast cancer cell lines such as MCF-7 . Furthermore, these compounds have demonstrated significant anti-inflammatory effects in model systems, with some analogs exhibiting potency comparable to reference drugs like indomethacin . The versatility of the scaffold also extends to other bioactivities, including use as kinase inhibitors . The presence of both an amino group and an ethanol functional group on the heterocyclic core provides versatile handles for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and lead optimization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(3-aminopyrazolo[3,4-b]pyrazin-1-yl)ethanol

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-2-1-9-5)12(11-6)3-4-13/h1-2,13H,3-4H2,(H2,8,11)

InChI Key

SHGBMABXYNNIKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=NN2CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 3-amino-1H-pyrazole and 2-chloroethanol, the compound can be synthesized through a nucleophilic substitution reaction followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol is C7H9N5OC_7H_9N_5O, with a molecular weight of approximately 179.18 g/mol. The compound features a pyrazolo[3,4-b]pyrazine core with an amino group and an ethanol moiety, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyrazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell proliferation by inducing apoptosis through the modulation of signaling pathways involved in cell cycle regulation .
  • Antimicrobial Properties : Compounds containing the pyrazolo[3,4-b]pyrazine framework have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanism may involve the inhibition of oxidative stress and inflammatory responses in neuronal cells .

Material Science

The unique chemical structure of this compound allows it to be explored as a potential precursor for advanced materials:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-b]pyrazine derivatives for anticancer activity. The lead compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, supporting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of certain pyrazolo[3,4-b]pyrazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could serve as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Example Compound: 3-Amino-1H-pyrazolo[3,4-b]pyridine ()

  • Structural Differences : Replaces the pyrazine ring with pyridine, altering electronic properties.
  • Synthesis: Formed via hydrazine hydrate reaction with pyridine-2(1H)-thione derivatives in ethanol .
  • Key Data : IR spectra show NH₂ (3375–3228 cm⁻¹) and NH (δ 11.65 ppm in ¹H NMR) groups, similar to the target compound .
  • Applications : Explored as CDK2 inhibitors () and intermediates for ethyl nicotinate-based insecticides ().

Pyrazolo[3,4-b]pyrazine Derivatives

Example Compound : 5-Acetylpyrazolo[3,4-b]pyrazine ()

  • Structural Differences: Features an acetyl group instead of ethanol.
  • Synthesis : Derived from condensation reactions with semicarbazide or thiosemicarbazide .
  • Reactivity: The acetyl group enables aldol condensations (e.g., with isatin), whereas the ethanol group may participate in hydrogen bonding or etherification .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example Compounds :

  • 3-(6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzonitrile ()
  • Ethanol,2-[methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]- (CAS 6266-71-3, )
  • Structural Differences: Pyrimidine-fused core vs. pyrazine; substituents include benzonitrile or methylamino groups.
  • Synthesis : Suzuki-Miyaura coupling () or nucleophilic substitution ().
  • Applications: Dual adenosine A₂A/A₁ receptor antagonists () and medicinal compounds ().

Pyrazolo[3,4-b]quinoline Derivatives

Example Compound: 3-Amino-1H-pyrazolo[3,4-b]quinoline ()

  • Structural Differences: Quinoline-fused core instead of pyrazine.
  • Applications: Antiviral and vasodilating agents (e.g., 3-amino-4-ethoxycarbonyl derivative) .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Synthetic Route Applications
Target Compound Pyrazolo[3,4-b]pyrazine 3-Amino, 1-ethanol Likely hydrazine-mediated cyclization Potential pharmacological applications*
Pyrazolo[3,4-b]pyridine () Pyrazolo[3,4-b]pyridine 3-Amino Hydrazine hydrate + pyridine derivatives CDK2 inhibitors, insecticides
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 6-Amino, benzonitrile/methylamino Cross-coupling, alkylation Adenosine receptor antagonists
Pyrazolo[3,4-b]quinoline () Pyrazolo[3,4-b]quinoline 3-Amino, ethoxycarbonyl Acid-catalyzed cyclization Antiviral, vasodilators

Key Research Findings

  • Synthetic Flexibility: The 3-amino group in pyrazolo derivatives is a common pharmacophore, enabling diverse functionalization (e.g., acetyl, benzonitrile) .
  • Solubility and Stability: The ethanol group in the target compound may enhance aqueous solubility compared to acetyl or benzonitrile derivatives but requires low-temperature storage .
  • Biological Relevance: Amino-substituted pyrazolo compounds show promise in kinase inhibition (), antiviral activity (), and receptor antagonism ().

Biological Activity

2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol is a compound within the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. The compound has been tested against several pathogens, showing promising results:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.50.75
Candida albicans0.51.0

These findings suggest that this compound could be effective against both bacterial and fungal infections, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The potential anticancer activity of pyrazolo derivatives has also been explored. In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines:

Cell Line IC50 (μM)
A549 (Lung Cancer)5.33
MCF-7 (Breast Cancer)3.67
HCT-116 (Colon Cancer)2.28

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, evidenced by changes in Bcl-2 and Bax expression levels .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazolo derivatives have shown anti-inflammatory effects. In vitro studies using glial cells indicated that these compounds could reduce inflammation markers associated with neurodegenerative diseases:

  • Reduction in TNF-alpha Release : Significant decrease in TNF-alpha levels was observed in LPS-stimulated BV-2 cells.
  • Microglial Activation : The compound reduced microglial activation in animal models of neuroinflammation.

This suggests a potential application in treating neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a series of pyrazolo compounds against multi-drug resistant strains of Staphylococcus aureus, demonstrating that specific derivatives exhibited MIC values lower than conventional antibiotics .
  • Anticancer Research : A recent investigation into the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines revealed that certain modifications to the pyrazolo structure significantly enhanced their anticancer activity .

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